

Protocol for the Synthesis of C-Terminal N-Amylamine Peptides

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Compound of Interest

Compound Name: Amylamine
Cat. No.: B085964

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Introduction

C-terminal modification of peptides is a critical strategy in drug discovery and development to enhance therapeutic properties such as stability, receptor affinity, and bioavailability. The introduction of an N-amylamine at the C-terminus can significantly increase the hydrophobicity of a peptide, potentially improving its membrane permeability and pharmacokinetic profile. This document provides detailed protocols for the synthesis of C-terminal N-amylamine peptides using solid-phase peptide synthesis (SPPS), primarily focusing on the robust and efficient on-resin N-alkylation of a linker prior to peptide assembly. Alternative methods, including direct aminolysis and the use of **amylamine** for Fmoc deprotection, are also discussed.

These protocols are intended for researchers, scientists, and drug development professionals familiar with the principles of solid-phase peptide synthesis.

Core Concepts in Amylamine Application for Peptide Synthesis

There are three primary ways in which **amylamine** or its derivatives can be utilized in peptide synthesis:

- On-Resin N-Alkylation for C-Terminal Amide Formation: This is the most reliable method. An amine-functionalized resin is first protected and then alkylated with an amyl group (e.g.,

using 1-iodopentane). The protecting group is then removed, and the peptide chain is synthesized starting from the newly installed **N-amylamine**.

- Direct Aminolytic Cleavage: The completed peptide is cleaved from the resin using **amylamine**. This one-step process simultaneously cleaves the peptide from the solid support and forms the C-terminal N-amylamide. However, this method can be slow and inefficient for sterically hindered amines like **amylamine**.
- Fmoc Deprotection: **Amylamine**, as a primary amine, can be used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This is a non-standard application, as piperidine is the reagent of choice for this step due to its high efficiency.

Experimental Protocols

Protocol 1: Synthesis of C-Terminal N-Amylamine Peptides via On-Resin N-Alkylation (Recommended)

This protocol is adapted from the general method for synthesizing peptide C-terminal N-alkyl amides and is the recommended approach for obtaining C-terminal N-amylamide peptides with high yield and purity.[\[1\]](#)[\[2\]](#) It involves the modification of an appropriate resin (e.g., PAL-PEG-PS) before the commencement of peptide synthesis.

Materials:

- Fmoc-PAL-PEG-PS resin (or a similar amine-functionalized resin)
- ortho-Nitrobenzenesulfonyl chloride (oNBS-Cl)
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- 1-Iodopentane (or 1-bromopentane)
- Potassium carbonate (K_2CO_3)

- 2-Mercaptoethanol
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Fmoc-protected amino acids
- Coupling reagents (e.g., HBTU, HOBr)
- Piperidine
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane (TIS), water)
- Diethyl ether

Procedure:

- Resin Preparation and oNBS Protection:
 - Swell the Fmoc-PAL-PEG-PS resin in DMF in a reaction vessel.
 - Remove the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 10 minutes, repeat once.
 - Wash the resin thoroughly with DMF and then DCM.
 - To the resin, add a solution of oNBS-Cl (4 equivalents) and DIEA (4 equivalents) in DCM.
 - Agitate the mixture for 30 minutes. Monitor the reaction completion using a ninhydrin test (should be negative).
 - Wash the resin with DCM and DMF.
- N-Alkylation with Amyl Iodide:
 - To the oNBS-protected resin, add a solution of 1-iodopentane (5 equivalents) and K_2CO_3 (5 equivalents) in DMF.

- Agitate the mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 50°C) to improve efficiency, but this should be optimized for the specific peptide.
- Wash the resin with DMF, water, methanol, and DCM.

- oNBS Deprotection:
 - Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.
 - Agitate for 30 minutes.
 - Wash the resin thoroughly with DMF and DCM. A ninhydrin test should now be positive, indicating a free secondary amine (**the N-amylamine**).
- Peptide Synthesis:
 - Proceed with standard Fmoc-SPPS. Couple the first Fmoc-amino acid to the **N-amylamine** on the resin using standard coupling reagents (e.g., HBTU/HOBt/DIEA). Note that coupling to a secondary amine may be slower than to a primary amine and may require extended coupling times or a second coupling step.
 - Continue the peptide chain elongation using standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling.
- Cleavage and Final Deprotection:
 - Once the peptide synthesis is complete, wash the resin with DCM and dry it.
 - Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water, for 2-3 hours.^[3]
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
- Purification and Analysis:
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).^[4]
 - Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.

Workflow for On-Resin N-Alkylation:



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Caption: Workflow for the synthesis of C-terminal N-amylamide peptides via on-resin N-alkylation.

Protocol 2: Direct Aminolytic Cleavage of Peptides from Resin

This protocol describes the cleavage of a peptide from an ester-linked resin (e.g., Wang resin) using **amylamine**. This method is generally less efficient for bulkier primary amines and may require extended reaction times and elevated temperatures.^[5]

Materials:

- Peptide-Wang resin
- **Amylamine**
- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

- Diethyl ether

Procedure:

- Resin Preparation:

- Ensure the peptide synthesis on the Wang resin is complete. The N-terminal Fmoc group should be removed.
- Wash the peptide-resin with DCM and dry it under vacuum.

- Aminolysis:

- Prepare a solution of 20-50% **amylamine** in DCM or DMF (v/v).
- Swell the dried peptide-resin in this solution.
- Agitate the mixture at room temperature for 48-72 hours. Alternatively, the reaction can be heated to 40-50°C to increase the rate, but this should be monitored to avoid side reactions.
- Monitor the cleavage progress by taking small aliquots of the resin, washing them, and cleaving with TFA to check for remaining peptide on the resin by HPLC.

- Peptide Isolation:

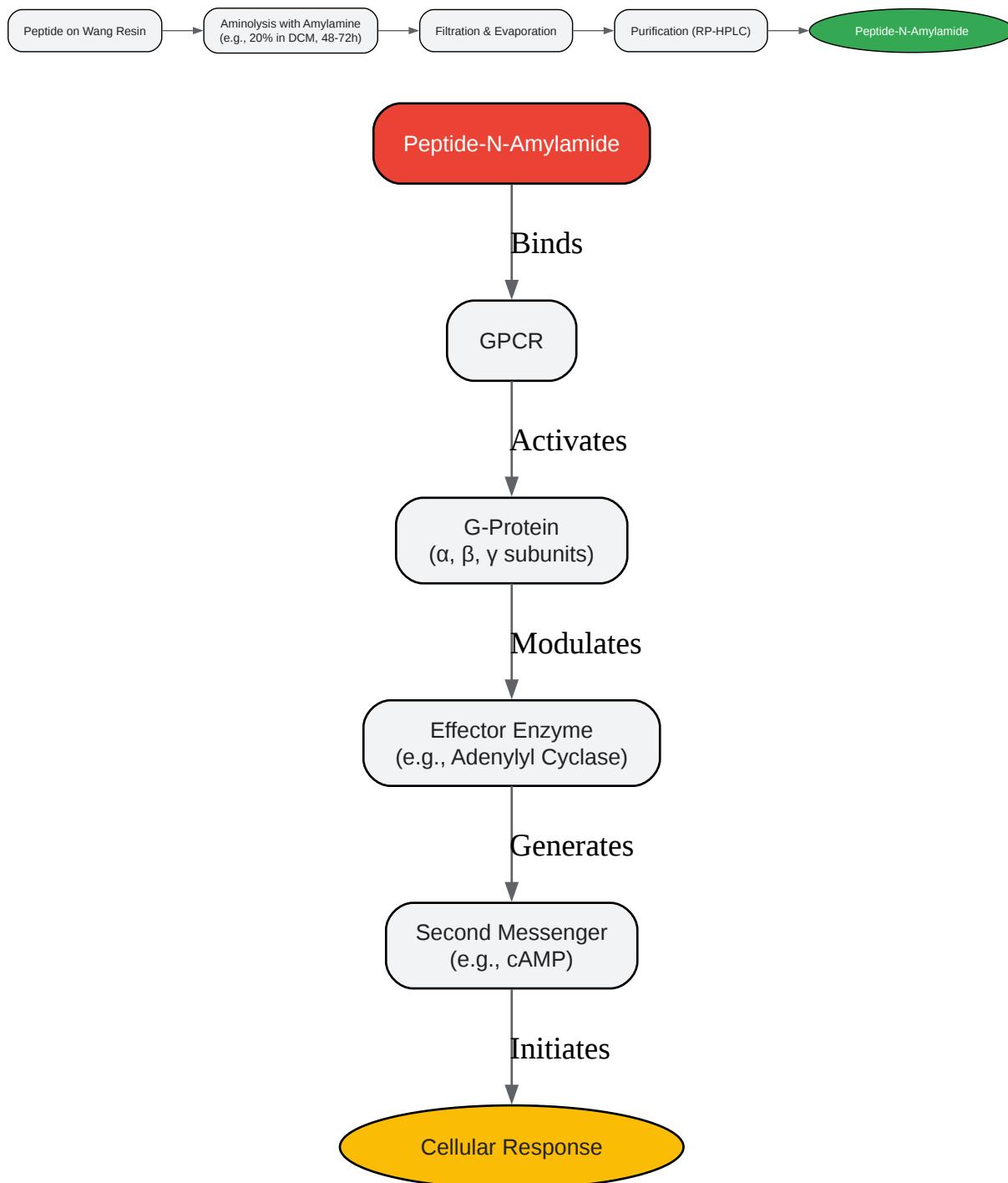
- Filter the resin and wash it with the aminolysis solution and then with fresh DCM or DMF.
- Combine the filtrates and evaporate the solvent and excess **amylamine** under reduced pressure.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge, wash the pellet with ether, and dry under vacuum.

- Purification and Analysis:

- Purify the crude peptide by RP-HPLC.

- Confirm the product identity by mass spectrometry.

Logical Flow for Aminolytic Cleavage:



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